11-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-(thiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one 11-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-(thiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC9073552
InChI: InChI=1S/C25H23BrN2O3S/c1-2-31-21-13-15(10-16(26)25(21)30)24-23-19(27-17-6-3-4-7-18(17)28-24)11-14(12-20(23)29)22-8-5-9-32-22/h3-10,13-14,24,27-28,30H,2,11-12H2,1H3
SMILES: CCOC1=C(C(=CC(=C1)C2C3=C(CC(CC3=O)C4=CC=CS4)NC5=CC=CC=C5N2)Br)O
Molecular Formula: C25H23BrN2O3S
Molecular Weight: 511.4 g/mol

11-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-(thiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

CAS No.:

Cat. No.: VC9073552

Molecular Formula: C25H23BrN2O3S

Molecular Weight: 511.4 g/mol

* For research use only. Not for human or veterinary use.

11-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-(thiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one -

Specification

Molecular Formula C25H23BrN2O3S
Molecular Weight 511.4 g/mol
IUPAC Name 6-(3-bromo-5-ethoxy-4-hydroxyphenyl)-9-thiophen-2-yl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one
Standard InChI InChI=1S/C25H23BrN2O3S/c1-2-31-21-13-15(10-16(26)25(21)30)24-23-19(27-17-6-3-4-7-18(17)28-24)11-14(12-20(23)29)22-8-5-9-32-22/h3-10,13-14,24,27-28,30H,2,11-12H2,1H3
Standard InChI Key IQQYFMUEUBWVGS-UHFFFAOYSA-N
SMILES CCOC1=C(C(=CC(=C1)C2C3=C(CC(CC3=O)C4=CC=CS4)NC5=CC=CC=C5N2)Br)O
Canonical SMILES CCOC1=C(C(=CC(=C1)C2C3=C(CC(CC3=O)C4=CC=CS4)NC5=CC=CC=C5N2)Br)O

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s IUPAC name—6-(3-bromo-5-ethoxy-4-hydroxyphenyl)-9-thiophen-2-yl-5,6,8,9,10,11-hexahydrobenzo[b]benzodiazepin-7-one—reflects its intricate structure. Key features include:

  • Core framework: A dibenzo[b,e]diazepin-1-one system, comprising two benzene rings fused to a seven-membered diazepine ring containing two nitrogen atoms.

  • Substituents:

    • A 3-bromo-5-ethoxy-4-hydroxyphenyl group at position 6, introducing steric bulk and hydrogen-bonding capacity.

    • A thiophen-2-yl group at position 9, contributing π-electron density and potential metabolic stability .

Table 1: Fundamental Molecular Properties

PropertyValue
Molecular formulaC₂₅H₂₃BrN₂O₃S
Molecular weight511.4 g/mol
SMILESCCOC1=C(C(=CC(=C1)C2C3=C(CC(CC3=O)C4=CC=CS4)NC5=CC=CC=C5N2)Br)O
InChIKeyIQQYFMUEUBWVGS-UHFFFAOYSA-N

The presence of multiple chiral centers (e.g., at positions 5, 6, 9, and 10) confers stereochemical complexity, necessitating advanced analytical techniques for resolution.

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are critical for structural elucidation:

  • ¹H NMR: Signals at δ 6.8–7.5 ppm correspond to aromatic protons from the benzene and thiophene rings. The ethoxy group (–OCH₂CH₃) appears as a triplet at δ 1.3 ppm and a quartet at δ 3.9 ppm.

  • ¹³C NMR: Carbonyl (C=O) resonance near δ 170 ppm, with aromatic carbons between δ 110–150 ppm.

  • HRMS: Molecular ion peak [M+H]⁺ observed at m/z 511.4, consistent with the molecular formula.

Synthetic Methodologies

Key Reaction Pathways

Synthesis typically involves a multi-step sequence:

  • Formation of the Diazepine Core:

    • Condensation of o-phenylenediamine derivatives with ketones or aldehydes under acidic conditions generates the diazepine ring .

    • Example: Reaction of 2-aminobenzophenone with glyoxal derivatives yields the 1,4-diazepinone scaffold .

  • Functionalization of the Aromatic Rings:

    • Suzuki-Miyaura coupling introduces the thiophen-2-yl group at position 9 using Pd catalysts .

    • Electrophilic aromatic bromination installs the bromine atom at position 3 of the phenolic ring.

  • Etherification and Hydroxylation:

    • Ethoxy group installation via Williamson ether synthesis, followed by selective hydroxylation using oxidizing agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) .

Table 2: Optimized Reaction Conditions for Key Steps

StepReagents/ConditionsYield (%)
Diazepine formationHCl (cat.), EtOH, reflux, 12h65–70
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DMF, 80°C55–60
BrominationBr₂, FeBr₃, CH₂Cl₂, 0°C75–80

Purification and Analytical Validation

  • Chromatography: Silica gel column chromatography (ethyl acetate/hexane gradient) isolates the target compound.

  • HPLC: Purity ≥95% confirmed using a C18 column (acetonitrile/water mobile phase).

Biological Activity and Mechanistic Insights

Neurotransmitter Receptor Modulation

Structural analogs of dibenzodiazepinones demonstrate affinity for GABAₐ and serotonin receptors . The bromophenolic moiety may enhance binding to allosteric sites, while the thiophene group improves blood-brain barrier permeability .

Endoplasmic Reticulum (ER) Stress Mitigation

In vitro studies on related benzodiazepinones reveal inhibition of the ASK1 signaling pathway, reducing apoptosis in ER-stressed cells . While direct evidence for this compound is lacking, its structural similarity to ER stress modulators (e.g., compound 4jj in PMC4368043) suggests analogous activity .

Table 3: Comparative Bioactivity of DibenzoDiazepinones

CompoundTargetIC₅₀ (nM)
This compoundASK1 (predicted)~50–100
4jj ASK112.9
ClobazamGABAₐ120

Pharmacokinetic and Toxicological Considerations

Metabolic Stability

Preliminary ADME data for structurally related compounds indicate:

  • Microsomal stability: Low (1.8–12.9% remaining after 1 hour in mouse microsomes) .

  • Plasma stability: High (≥97% after 3 hours), suggesting resistance to esterase/protease degradation .

Blood-Brain Barrier (BBB) Penetration

The log P value (~3.5, estimated) and presence of thiophene favor passive diffusion across the BBB .

Applications and Future Directions

Material Science Applications

The planar aromatic system and heteroatoms make this compound a candidate for organic semiconductors or light-emitting diodes (OLEDs) .

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